molecular formula C17H17F2N3O3 B12836635 1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 124668-42-4

1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B12836635
CAS-Nummer: 124668-42-4
Molekulargewicht: 349.33 g/mol
InChI-Schlüssel: QSNYNWOQOIJCFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its quinoline backbone and substituent groups. The parent structure is 1,4-dihydro-4-oxoquinoline-3-carboxylic acid , a bicyclic system comprising a benzene ring fused to a pyridone ring. Substituents are numbered according to their positions on the quinoline core:

  • 1-Cyclopropyl : A cyclopropane ring is attached to the nitrogen atom at position 1 of the quinoline system.
  • 6,8-Difluoro : Fluorine atoms occupy positions 6 and 8 on the benzene ring.
  • 7-(3-(Methylamino)azetidin-1-yl) : An azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) is linked to position 7. The azetidine is further substituted at position 3 with a methylamino group (-NH-CH₃).
  • 3-Carboxylic acid : A carboxyl group (-COOH) is present at position 3 on the pyridone ring.

The full IUPAC name reflects these substituents in descending order of priority: 1-cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Structural Representation
The compound’s skeleton and substituents can be visualized as follows:

  • Quinoline core : Positions 1–9 follow standard quinoline numbering.
  • Substituents :
    • Position 1: Cyclopropyl group (C₃H₅).
    • Positions 6 and 8: Fluorine atoms.
    • Position 7: Azetidin-1-yl group with a 3-methylamino substitution.
    • Position 3: Carboxylic acid group.

A simplified structural formula is:
$$ \text{C}{18}\text{H}{19}\text{F}2\text{N}3\text{O}_3 $$

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₉F₂N₃O₃ is derived from the summation of atoms in the quinoline backbone and substituents:

Component Contribution to Formula
Quinoline core C₉H₅N
Cyclopropyl group C₃H₅
Two fluorine atoms F₂
Azetidinyl substituent C₃H₇N₂
Carboxylic acid group COOH (C₁H₂O₂)
4-Oxo group O

Molecular Weight Calculation
Using atomic masses (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00):
$$
(18 \times 12.01) + (19 \times 1.01) + (2 \times 19.00) + (3 \times 14.01) + (3 \times 16.00) = 349.33 \, \text{g/mol}
$$

This matches the theoretical molecular weight of fluoroquinolone analogs with similar substituents.

Stereochemical Considerations and Chiral Centers

The compound’s stereochemistry is influenced by its azetidinyl substituent and cyclopropyl group:

  • Azetidinyl Group :

    • The azetidine ring (position 7) introduces a saturated four-membered ring with one nitrogen atom.
    • The 3-(methylamino) substitution creates a chiral center at the third carbon of the azetidine ring, as the nitrogen-bonded methyl group generates non-superimposable mirror images.
  • Cyclopropyl Group :

    • The cyclopropane ring at position 1 is planar and does not inherently introduce chirality. However, its spatial orientation relative to the quinoline system may influence conformational stability.
  • Quinoline Core :

    • The fluorine atoms at positions 6 and 8 are in fixed planar positions due to the aromatic benzene ring, precluding stereoisomerism at these sites.

Potential Enantiomers
The chiral center in the azetidinyl group permits two enantiomers:

  • (R)-configuration : Methylamino group projects above the azetidine ring.
  • (S)-configuration : Methylamino group projects below.

Synthetic pathways typically yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed. The stereochemical purity of this compound remains a critical factor in its physicochemical properties.

Table 1: Stereochemical Features

Feature Description
Chiral centers 1 (azetidinyl C3)
Possible enantiomers 2 (R and S)
Impact of stereochemistry Affects binding affinity to biological targets

Eigenschaften

CAS-Nummer

124668-42-4

Molekularformel

C17H17F2N3O3

Molekulargewicht

349.33 g/mol

IUPAC-Name

1-cyclopropyl-6,8-difluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17F2N3O3/c1-20-8-5-21(6-8)15-12(18)4-10-14(13(15)19)22(9-2-3-9)7-11(16(10)23)17(24)25/h4,7-9,20H,2-3,5-6H2,1H3,(H,24,25)

InChI-Schlüssel

QSNYNWOQOIJCFV-UHFFFAOYSA-N

Kanonische SMILES

CNC1CN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization and Ring Closure

A common approach involves starting with fluorinated anthranilic acid derivatives, which are first converted into benzoyl chlorides using oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide. This intermediate is then reacted with triethyl orthoformate and acetic anhydride at elevated temperatures (around 150 °C) to form an intermediate that can be cyclized with cyclopropylamine in a suitable solvent like t-butanol. The cyclization is promoted by a strong base such as potassium t-butoxide at moderate temperatures (~50 °C), leading to the formation of the 1-cyclopropyl-6,8-difluoroquinoline core structure.

Introduction of the 3-(Methylamino)azetidin-1-yl Group

The 7-position substitution with the 3-(methylamino)azetidin-1-yl moiety is typically achieved through nucleophilic substitution reactions on a suitable leaving group (e.g., halogen or activated ester) on the quinoline ring. This step may involve the use of azetidine derivatives bearing a methylamino substituent, under inert atmosphere conditions to prevent side reactions. The reaction is often carried out in polar aprotic solvents such as acetonitrile or ethylene glycol at temperatures ranging from ambient to 85 °C, with stirring times extending up to 36 hours to ensure complete substitution.

Hydrolysis and Purification

Following substitution, the intermediate esters or amides are hydrolyzed under basic conditions (e.g., sodium hydroxide in ethylene glycol at 115 °C) to yield the free carboxylic acid. The reaction mixture is then acidified with hydrochloric acid to precipitate the product. The crude product is purified by recrystallization or solvent extraction, often involving methanol, water, and brine washes. Final drying under vacuum at moderate temperatures (45–55 °C) yields the pure compound with high HPLC purity (>99%).

Formation of Hydrochloride Salt

To improve stability and solubility, the free acid is converted into its hydrochloride salt by treatment with hydrochloric acid in methanol or aqueous media at controlled pH (1.4–1.8) and temperature (15–35 °C). The salt is isolated by filtration, washed, and dried under vacuum to obtain the final pharmaceutical-grade product.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Benzoyl chloride formation Oxalyl chloride, dichloromethane, DMF catalyst 0 °C to room temp 1 hour - Intermediate formation
Cyclization Triethyl orthoformate, acetic anhydride, cyclopropylamine, potassium t-butoxide, t-butanol 50–150 °C 2–18 hours ~75 Formation of quinoline core
Substitution at 7-position 3-(Methylamino)azetidine derivative, acetonitrile or ethylene glycol, inert atmosphere 20–85 °C 15–36 hours 29–75 Nucleophilic substitution
Hydrolysis Sodium hydroxide in ethylene glycol, acidification with HCl 115 °C (hydrolysis), 5 °C (acidification) 15 hours (hydrolysis), 0.5–1 hour (acidification) 75–76 Conversion to free acid
Salt formation Hydrochloric acid in methanol/water, pH 1.4–1.8, 15–35 °C 15–35 °C 1–2 hours 73–76 Formation of hydrochloride salt

Research Findings and Analytical Data

  • The final product exhibits high purity as confirmed by HPLC analysis, with purities exceeding 99% and minimal impurities (<0.5%).
  • The yields vary depending on the specific synthetic route and scale but generally range from 22% to 75% overall.
  • The use of inert atmosphere (nitrogen or argon) is critical during substitution and cyclization steps to prevent oxidation or side reactions.
  • The presence of fluorine atoms and the cyclopropyl group significantly influence the reactivity and stability of intermediates.
  • The methylaminoazetidinyl substituent enhances the compound’s biological activity and requires careful control of reaction conditions to avoid decomposition.

Analyse Chemischer Reaktionen

1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinolone core.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and azetidinyl positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of this compound is in the development of new antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. By disrupting these processes, the compound effectively prevents bacterial cell division, leading to cell death .

Antibacterial Activity

Research has demonstrated that 1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown its efficacy against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Model Compound in Quinolone Chemistry

This compound serves as a model for studying quinolone chemistry due to its unique structural features. Researchers utilize it to explore structure-activity relationships (SAR) within the quinolone family, aiding in the design of more potent derivatives with improved pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, researchers synthesized various quinolone derivatives and evaluated their antimicrobial properties. The results indicated that compounds similar to 1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid displayed low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Case Study 2: Structure Activity Relationship Analysis

A comprehensive SAR analysis was conducted on derivatives of this compound to identify structural modifications that enhance antibacterial activity. The findings highlighted specific substitutions that significantly improved potency against resistant bacterial strains .

Industry Applications

In addition to its medicinal uses, this compound is employed in industrial applications for synthesizing other quinolone derivatives. Its role as an intermediate in pharmaceutical manufacturing highlights its importance beyond direct therapeutic uses .

Wirkmechanismus

The antibacterial activity of 1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous quinolones:

Compound Name / Identifier N1 Substituent C5 Substituent C7 Substituent C6/C8 Halogenation Molecular Weight (g/mol) Key Biological Findings
Target Compound Cyclopropyl H 3-(Methylamino)azetidinyl 6,8-difluoro 349.34 Not reported in evidence; predicted based on structural analogs
PD 124,816 () Cyclopropyl NH₂ 3-Amino-pyrrolidinyl 6,8-difluoro ~356.33 2–16× more potent than non-5-amino analogs; superior DNA gyrase inhibition
PD 117558 () Cyclopropyl H Ethylamino-methyl-pyrrolidinyl 6,8-difluoro 352.34 Broad-spectrum activity; optimal QSAR for N1 cyclopropyl
Compound in Methylamino H 4-Methylpiperazinyl 6,8-difluoro 352.34 Reduced potency due to methylamino at N1 and bulkier C7 group
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazinyl) () Cyclopropyl H 4-Nitroso-piperazinyl 6-fluoro ~378.35 Structural instability (nitroso group) limits therapeutic utility
Ciprofloxacin (Reference) Cyclopropyl H Piperazinyl 6-fluoro 331.34 Broad-spectrum activity; resistance observed in some strains

Key Observations:

N1 Cyclopropyl Advantage: The cyclopropyl group at N1 is critical for broad-spectrum activity, as seen in PD 124,816 and PD 117552. Substitution with methylamino () reduces potency, highlighting the importance of cyclopropyl for membrane penetration and target binding .

C7 Substituent Impact: Azetidinyl vs. Pyrrolidinyl: The target compound’s 3-(methylamino)azetidinyl group offers a smaller, more rigid structure compared to pyrrolidinyl (PD 124,816) or piperazinyl () groups. This may enhance binding to resistant bacterial targets by reducing steric hindrance . 5-Amino Substitution: PD 124,816’s 5-amino group significantly boosts potency, but alkylation/acylation of this group diminishes activity.

Halogenation: 6,8-difluoro substitution (target compound, PD 124,816, PD 117558) correlates with enhanced Gram-negative activity compared to mono-fluoro analogs (e.g., ) .

Research Findings and Implications

  • QSAR Insights : highlights that antibacterial potency depends on the STERIMOL parameters (length/width) and unsaturation of the N1 substituent. The cyclopropyl group’s compact size and rigidity maximize these metrics, supporting the target compound’s design .
  • Metabolic Stability : The azetidine ring in the target compound may improve metabolic stability compared to piperazinyl groups (e.g., ’s nitroso-piperazinyl derivative), which are prone to oxidative metabolism .
  • Resistance Profile: The C7 azetidinyl group could mitigate efflux-pump-mediated resistance, a common issue with piperazinyl-containing quinolones .

Biologische Aktivität

1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound classified as a quinolone derivative. Its unique structure, characterized by a cyclopropyl group and difluoro substitutions, contributes to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural characteristics:

  • Cyclopropyl Group : Enhances lipophilicity and bioavailability.
  • Difluoro Substituents : Increase potency against various pathogens.
  • Methylamino Group : Potentially enhances interaction with biological targets.

The molecular formula is C20H21F2N3O3C_{20}H_{21}F_{2}N_{3}O_{3}, with a molecular weight of 389.40 g/mol.

Biological Activity

1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits a range of biological activities:

Antimicrobial Activity

Quinolone derivatives are widely recognized for their broad-spectrum antimicrobial properties. This specific compound has shown promising results against both gram-positive and gram-negative bacteria, including strains resistant to traditional antibiotics.

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliModerate efficacy
Pseudomonas aeruginosaLimited activity

Antiviral Potential

Research indicates that the compound may also possess antiviral properties, particularly against RNA viruses. The mechanism appears to involve inhibition of viral replication through interference with nucleic acid synthesis.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions that modify the carboxylic acid functionality using acetic anhydride or similar agents. Variations in substituents significantly affect biological activity.

Interaction Studies

Recent studies have focused on how this compound interacts with bacterial enzymes involved in nucleic acid synthesis. The presence of the methylamino group enhances binding affinity to target enzymes compared to other quinolone derivatives.

Q & A

Basic: What are the key steps in synthesizing and structurally characterizing this compound?

Methodological Answer:
The synthesis involves sequential functionalization of the quinoline core. Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are typically added via nucleophilic substitution or cross-coupling reactions at the N1 position .
  • Fluorination : Electrophilic fluorination at C6 and C8 positions using agents like Selectfluor® under controlled pH .
  • Azetidine substitution : The 3-(methylamino)azetidin-1-yl group at C7 is introduced via Buchwald-Hartwig amination or Mitsunobu reactions, requiring precise temperature control to avoid racemization .
    Characterization :
  • X-ray crystallography confirms stereochemistry and substituent orientation (e.g., azetidine ring puckering) .
  • NMR (¹H/¹³C/¹⁹F) and HPLC-MS validate purity (>98%) and detect regioisomeric byproducts .

Basic: What is the proposed mechanism of antibacterial action for this compound?

Methodological Answer:
As a fluoroquinolone derivative, the compound likely inhibits bacterial DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive). The 3-carboxylic acid group chelates Mg²⁺ ions in the enzyme-DNA complex, while the C7 azetidine substituent enhances binding to the hydrophobic pocket of the target proteins . Competitive assays using E. coli gyrase supercoiling inhibition (IC₅₀ ≤ 0.5 µg/mL) and S. aureus topoisomerase IV decatenation studies are recommended to confirm target specificity .

Advanced: How does the 3-(methylamino)azetidin-1-yl substituent influence structure-activity relationships (SAR)?

Methodological Answer:
The azetidine ring’s constrained geometry improves target binding compared to bulkier piperazine derivatives (e.g., ciprofloxacin). Key SAR insights :

  • Methylamino group : Enhances solubility via hydrogen bonding while maintaining lipophilicity (logP ~1.2) for membrane penetration .
  • Azetidine vs. Piperazine : Azetidine reduces steric hindrance, increasing activity against resistant strains (e.g., P. aeruginosa with GyrA mutations) .
    Experimental validation :
  • Compare MIC values against isogenic strains with/without gyrA mutations.
  • Perform molecular docking simulations using gyrase crystal structures (PDB: 2XCT) .

Advanced: What analytical methods are recommended for assessing purity and detecting synthesis-related impurities?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% trifluoroacetic acid/acetonitrile gradient (20→80% over 30 min) to separate:
    • Desfluoro impurity (retention time ~12 min, m/z 345.3) .
    • Ethylenediamine adducts (retention time ~18 min, m/z 305.3) .
  • LC-HRMS : Quantify trace impurities (<0.1%) using Q-TOF detection (mass accuracy <2 ppm) .
  • ¹⁹F NMR : Monitor fluorination efficiency and detect defluorinated byproducts .

Advanced: How can researchers address contradictory data on substituent effects in related quinolones?

Methodological Answer:
Contradictions (e.g., C7 piperazine vs. azetidine efficacy in vs. 19) arise from assay variability or strain-specific resistance. Mitigation strategies:

  • Standardized protocols : Use CLSI-recommended broth microdilution with consistent inoculum sizes (5×10⁵ CFU/mL).
  • Isogenic mutant panels : Test compounds against E. coli KL16 (wild-type) and isogenic gyrA (S83L) or parC (S80I) mutants .
  • Metabolomic profiling : Compare intracellular drug accumulation via LC-MS to rule out efflux pump interference .

Basic: What are the critical physicochemical properties influencing bioavailability?

Methodological Answer:

  • Solubility : pH-dependent ionization (pKa₁ ~6.1 for carboxylic acid; pKa₂ ~9.2 for methylamino group) necessitates formulation at pH 5–6 for optimal dissolution .
  • LogD : Calculated logD₇.₄ = 0.8 balances membrane permeability and aqueous solubility.
  • Thermal stability : Degrades above 200°C (DSC analysis), requiring storage at 2–8°C in amber vials .

Advanced: How can in vitro potency data be correlated with in vivo efficacy in animal models?

Methodological Answer:

  • Murine thigh infection model : Inject immunocompromised mice with S. aureus (1×10⁶ CFU/thigh), administer compound (5–50 mg/kg BID), and quantify bacterial load reduction after 24h .
  • PK/PD modeling : Measure plasma AUC/MIC ratios; target AUC₂₄/MIC >125 for bactericidal activity .
  • Tissue penetration : Use microdialysis probes to assess free drug levels in epithelial lining fluid (ELF) .

Advanced: What strategies mitigate resistance development during prolonged exposure?

Methodological Answer:

  • Combination therapy : Pair with β-lactams (e.g., ceftazidime) to disrupt cell wall synthesis and reduce mutation frequency .
  • Efflux pump inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to block AcrAB-TolC in Gram-negative pathogens .
  • Mutant prevention concentration (MPC) : Maintain serum levels above MPC (e.g., 4×MIC) via continuous IV infusion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.